An In-Depth Technical Guide to m-PEG12-amine: A Versatile Linker for Advanced Drug Development
An In-Depth Technical Guide to m-PEG12-amine: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG12-amine is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of m-PEG12-amine, including its chemical and physical properties, and its primary applications in drug development. Detailed experimental protocols for its conjugation and its role in sophisticated drug delivery systems are also presented.
Introduction
m-PEG12-amine, also known as 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-38-oic acid, is a monodisperse polyethylene glycol (PEG) derivative with a terminal amine group and a methoxy cap. The discrete nature of the 12 ethylene glycol units ensures batch-to-batch consistency and a defined molecular weight, which is critical for the development of uniform and well-characterized bioconjugates. The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal primary amine allows for versatile conjugation to various functional groups.
Physicochemical Properties of m-PEG12-amine
A clear understanding of the physicochemical properties of m-PEG12-amine is essential for its effective use in research and development. The following table summarizes its key characteristics based on commercially available information.
| Property | Value | References |
| Molecular Formula | C25H53NO12 | [1][2] |
| Molecular Weight | 559.69 g/mol | [2] |
| CAS Number | 1977493-48-3 | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | |
| Storage | -20°C, protected from light and moisture |
Applications in Drug Development
The unique properties of m-PEG12-amine make it a valuable tool in the design and synthesis of complex therapeutic agents. Its primary applications are as a flexible linker in PROTACs and ADCs.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy, selectivity, and pharmacokinetic properties.
m-PEG12-amine serves as a flexible and hydrophilic linker in PROTAC synthesis. Its length and flexibility can be optimized to achieve the appropriate spatial orientation between the target protein and the E3 ligase for efficient ubiquitination. The hydrophilicity of the PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule.
Logical Relationship: The Role of m-PEG12-amine in PROTACs
Caption: Diagram illustrating the role of m-PEG12-amine as a linker in a PROTAC molecule.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents (payloads) specifically to cancer cells by conjugating them to a monoclonal antibody that recognizes a tumor-associated antigen. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.
m-PEG12-amine can be incorporated into ADC linkers to enhance their properties. The hydrophilic PEG chain can improve the solubility and reduce the aggregation of the ADC, which is particularly important when dealing with hydrophobic payloads. The defined length of the PEG12 linker can also influence the drug-to-antibody ratio (DAR) and the overall pharmacokinetic profile of the ADC.
Experimental Protocols
The terminal amine group of m-PEG12-amine is a versatile functional group that can react with various electrophiles to form stable covalent bonds. The following are general protocols for common conjugation reactions involving m-PEG12-amine.
Amide Bond Formation with Carboxylic Acids
This is a common method for conjugating m-PEG12-amine to proteins, peptides, or other molecules containing a carboxylic acid group. The reaction is typically mediated by a coupling agent, such as a carbodiimide (e.g., EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS).
Materials:
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m-PEG12-amine
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Carboxylic acid-containing molecule
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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Reaction buffer (e.g., PBS, pH 7.2-7.5)
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Quenching solution (e.g., hydroxylamine or Tris buffer)
Protocol:
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Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule in the reaction buffer.
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Add a 5-10 fold molar excess of EDC and NHS to the solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.
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Conjugation with m-PEG12-amine:
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Dissolve m-PEG12-amine in the reaction buffer.
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Add the m-PEG12-amine solution to the activated carboxylic acid solution. A 1.5 to 2-fold molar excess of the amine over the carboxylic acid is typically used.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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Quenching:
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Add a quenching solution to stop the reaction and consume any unreacted NHS esters.
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Purification:
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Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and byproducts.
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Experimental Workflow: Amide Bond Formation
Caption: A workflow diagram for the conjugation of m-PEG12-amine to a carboxylic acid.
Reaction with NHS Esters
m-PEG12-amine can readily react with pre-activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a highly efficient and widely used bioconjugation method.
Materials:
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m-PEG12-amine
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NHS ester-functionalized molecule
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Anhydrous, amine-free solvent (e.g., DMF or DMSO)
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Reaction buffer (e.g., PBS, pH 7.2-8.0)
Protocol:
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Dissolve Reagents:
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Dissolve the NHS ester-functionalized molecule in an anhydrous solvent like DMF or DMSO to create a stock solution.
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Dissolve m-PEG12-amine in the reaction buffer.
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Conjugation:
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Add the NHS ester stock solution to the m-PEG12-amine solution. The molar ratio of the reactants should be optimized for the specific application, but a slight excess of the amine is often used.
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Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by chromatography (e.g., TLC or HPLC).
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Purification:
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Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted starting materials.
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Conclusion
m-PEG12-amine is a well-defined and versatile chemical tool for the development of advanced therapeutics. Its monodisperse nature, hydrophilicity, and reactive primary amine make it an ideal linker for constructing PROTACs and ADCs with improved physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a starting point for researchers to incorporate m-PEG12-amine into their drug development pipelines. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for high-purity, discrete PEG linkers like m-PEG12-amine is expected to grow.
